molecular formula C14H21ClN2O2 B1375733 Benzyl trans-3-aminocyclohexylcarbamate hydrochloride CAS No. 1222709-28-5

Benzyl trans-3-aminocyclohexylcarbamate hydrochloride

Cat. No.: B1375733
CAS No.: 1222709-28-5
M. Wt: 284.78 g/mol
InChI Key: SBODKRLYZILWEM-OJERSXHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Benzyl trans-3-aminocyclohexylcarbamate hydrochloride involves several steps. One common synthetic route includes the reaction of trans-3-aminocyclohexanol with benzyl chloroformate in the presence of a base to form the corresponding carbamate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

Benzyl trans-3-aminocyclohexylcarbamate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl trans-3-aminocyclohexylcarbamate hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl trans-3-aminocyclohexylcarbamate hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Benzyl trans-3-aminocyclohexylcarbamate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its isomers .

Properties

IUPAC Name

benzyl N-[(1R,3R)-3-aminocyclohexyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11;/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17);1H/t12-,13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBODKRLYZILWEM-OJERSXHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H](C1)NC(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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